2H-Perfluoro(2-methylpentane)

概要

説明

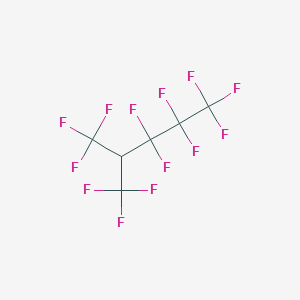

2H-Perfluoro(2-methylpentane): is a perfluorinated compound with the molecular formula C6HF13 . It is a clear, colorless liquid with a boiling point of approximately 60-61°C and a density of 1.608 g/cm³ . This compound is known for its high thermal stability and chemical inertness, making it valuable in various industrial and scientific applications.

準備方法

Synthetic Routes and Reaction Conditions: 2H-Perfluoro(2-methylpentane) can be synthesized from perfluoro-2-methyl-2-pentene . The synthesis involves the addition of perfluoro-2-methyl-2-pentene to a solvent, followed by specific reaction conditions . One common method involves using hydrazine hydrate and trifluoroacetic acid in 1,2-dimethoxyethane at ambient temperature .

Industrial Production Methods: Industrial production of 2H-Perfluoro(2-methylpentane) typically follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity of the final product. The use of specialized equipment and solvents is essential to maintain the integrity of the compound during production.

化学反応の分析

Substitution Reactions

The compound’s fluorinated carbon chain makes it susceptible to nucleophilic substitution under controlled conditions. Key reactions include:

-

Mechanistic Insight : Substitution occurs preferentially at the fluorinated double bond due to electron-withdrawing effects of fluorine, enhancing electrophilicity .

Addition Reactions

Radical and nucleophilic additions are prominent:

-

Key Finding : Radical reactions favor chain propagation due to the stability

科学的研究の応用

Chemical Properties and Characteristics

Before delving into applications, it is essential to understand the chemical properties of 2H-Perfluoro(2-methylpentane):

- Molecular Weight : 320.051 g/mol

- Density : 1.608 g/cm³

- Boiling Point : 68.1 °C at 760 mmHg

- Flash Point : 5.4 °C

- LogP : 4.560

These properties make it suitable for various industrial and scientific applications, particularly in environments requiring chemical stability and low surface tension.

Heat Transfer and Cooling Applications

One of the primary applications of 2H-Perfluoro(2-methylpentane) is as a heat transfer fluid . It is particularly effective in:

- Two-phase evaporative cooling systems : The compound's low boiling point allows it to efficiently absorb heat from electronic components, making it ideal for cooling systems in high-performance computing and electronic devices .

- Substitute for chlorofluorocarbons (CFCs) : Due to its thermal stability and non-flammability, it serves as an environmentally friendly alternative to traditional CFCs used in refrigeration and air conditioning systems .

Specialty Solvents

2H-Perfluoro(2-methylpentane) is utilized as a specialty solvent in various chemical processes:

- Extraction Processes : Its unique solvent properties enable selective extraction of certain compounds from mixtures, which is beneficial in pharmaceutical applications .

- Chemical Synthesis : The compound can be employed as a reaction medium for synthesizing other fluorinated compounds due to its inertness under various reaction conditions .

Environmental Research

Recent studies have focused on the environmental implications of perfluorinated compounds, including 2H-Perfluoro(2-methylpentane):

- Persistence and Bioaccumulation Studies : Research indicates that perfluorinated compounds may persist in the environment, prompting investigations into their degradation pathways and potential bioaccumulation effects . Understanding these factors is crucial for assessing the environmental impact of using such compounds.

Fire Suppression Agents

Another notable application is in the realm of fire suppression:

- Clean Agent Fire Suppressants : Similar to other perfluorinated compounds, 2H-Perfluoro(2-methylpentane) may be explored as a clean agent fire suppressant due to its non-toxic nature when used in appropriate concentrations . Its effectiveness in extinguishing fires without leaving residues makes it a candidate for further research in fire safety technologies.

Case Studies and Experimental Findings

Several studies have documented the effectiveness of 2H-Perfluoro(2-methylpentane) in practical applications:

作用機序

The mechanism by which 2H-Perfluoro(2-methylpentane) exerts its effects is primarily through its chemical inertness and stability. The compound’s fluorine atoms create a strong electron-withdrawing effect, making it resistant to oxidation and reduction reactions. This stability allows it to interact with other molecules without undergoing significant chemical changes, making it useful in various applications.

類似化合物との比較

- Perfluoro(2-methylpentane)

- Perfluorohexane

- Perfluorooctane

Comparison: 2H-Perfluoro(2-methylpentane) is unique due to its specific molecular structure, which provides a balance of thermal stability and chemical inertness. Compared to other perfluorinated compounds, it offers a lower boiling point and higher density, making it suitable for specific applications where these properties are advantageous .

生物活性

2H-Perfluoro(2-methylpentane), a member of the perfluoroalkyl substances (PFAS) family, has garnered attention due to its unique chemical properties and potential biological implications. This article delves into its biological activity, including toxicity profiles, metabolic pathways, and ecological impact.

2H-Perfluoro(2-methylpentane) is characterized by a fully fluorinated carbon chain, which imparts stability and hydrophobicity. Its chemical structure allows for low surface tension and high resistance to degradation, making it useful in various applications, including as a solvent in biological research .

Acute and Chronic Toxicity

The toxicological assessment of 2H-perfluoro(2-methylpentane) indicates that it is generally classified as having low acute toxicity. According to safety data sheets, it does not pose significant risks in terms of acute oral, dermal, or inhalation exposure . Furthermore, it is not classified as a skin or respiratory sensitizer, nor does it exhibit mutagenic or carcinogenic properties .

However, the chronic effects of PFAS compounds are still under investigation. Studies suggest that while short-chain PFAS may have lower acute toxicity, they can accumulate in biological systems and lead to long-term health effects such as liver damage and endocrine disruption . The persistence of PFAS in the environment raises concerns about their bioaccumulation and potential impacts on human health.

Metabolism and Biotransformation

Research indicates that PFAS compounds undergo biotransformation processes that can lead to the formation of more toxic metabolites. For instance, 2H-Perfluoro(2-methylpentane) can be metabolized into various perfluorinated carboxylic acids (PFCAs), which are known to exhibit higher toxicity than their parent compounds . The metabolic pathways of PFAS often involve enzymatic reactions that can alter their chemical structure and biological activity.

Aquatic Toxicity

The ecological impact of 2H-perfluoro(2-methylpentane) has been evaluated in several studies. It is reported to be non-toxic to aquatic organisms at low concentrations; however, its long-term effects on aquatic ecosystems remain uncertain . The compound's potential to bioaccumulate poses risks to aquatic life, particularly in environments with high concentrations of PFAS.

Case Studies

- Zebrafish Developmental Toxicity : A study utilizing zebrafish embryos highlighted the developmental toxicity associated with various PFAS compounds. Although specific data on 2H-perfluoro(2-methylpentane) was not provided, the findings indicate that structural features of PFAS influence their toxicity profiles significantly .

- Human Tissue Studies : Investigations into human tissues have shown varying concentrations of short-chain PFASs like 2H-perfluoro(2-methylpentane). These studies suggest a differential accumulation pattern compared to laboratory animals, indicating unique metabolic responses in humans .

Summary of Biological Activity

| Parameter | Details |

|---|---|

| Chemical Class | Perfluoroalkyl Substance (PFAS) |

| Acute Toxicity | Low; not classified as hazardous |

| Chronic Effects | Potential liver damage; endocrine disruption possible |

| Metabolites | Can form more toxic PFCAs |

| Aquatic Toxicity | Non-toxic at low concentrations; long-term effects unknown |

| Biological Applications | Medium for activation of interferon and plasmids in research |

特性

IUPAC Name |

1,1,1,2,2,3,3,5,5,5-decafluoro-4-(trifluoromethyl)pentane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6HF13/c7-2(8,5(15,16)6(17,18)19)1(3(9,10)11)4(12,13)14/h1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MEJBVGIZGKKPCW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(C(F)(F)F)(F)F)(F)F)(C(F)(F)F)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6HF13 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90448210 | |

| Record name | 2H-Perfluoro(2-methylpentane) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90448210 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

320.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

30320-28-6 | |

| Record name | 2H-Perfluoro(2-methylpentane) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90448210 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2H-Perfluoro(2-methylpentane) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。